Comparison of Lipophilicity (LogP) Between 1-Palmitoyl-3-O-benzyl-rac-glycerol and Its Unprotected Analog
The calculated partition coefficient (LogP) for 1-Palmitoyl-3-O-benzyl-rac-glycerol is 6.59, significantly higher than that of its unprotected analog, 1-palmitoyl-rac-glycerol (LogP ~4.5), due to the presence of the lipophilic benzyl protecting group [1]. This difference of approximately 2.1 log units translates to a theoretical ~126-fold increase in octanol-water partitioning, indicating markedly enhanced membrane permeability and lipid bilayer insertion potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 6.59 |
| Comparator Or Baseline | 1-Palmitoyl-rac-glycerol (LogP ~4.5) |
| Quantified Difference | Δ LogP ≈ 2.1 (~126-fold higher octanol/water partitioning) |
| Conditions | Calculated property (XLogP3) based on molecular structure and fragment contributions [1] |
Why This Matters
Higher lipophilicity makes this compound a superior choice for applications requiring enhanced membrane integration, such as the formulation of lipid nanoparticles (LNPs) or liposomes for drug delivery research [1].
- [1] PubChem Compound Summary for CID 14012133, '1-Palmitoyl-3-O-benzyl-rac-glycerol'. National Center for Biotechnology Information. Retrieved April 20, 2026. View Source
